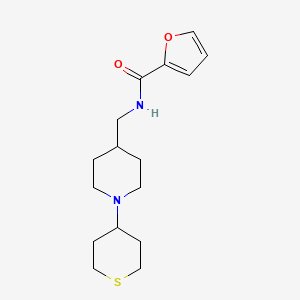

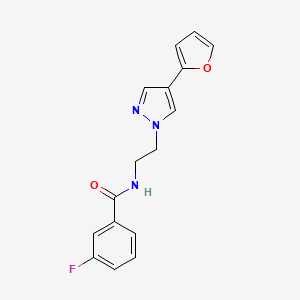

(2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, also known as EBHIT, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. EBHIT is a synthetic compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In

Scientific Research Applications

Antitumor and Anticancer Properties

Antitumor Activity in Glioblastoma : A compound closely related to the queried chemical was identified as a potent anti-glioblastoma agent, exhibiting significant tumor inhibitory effects in a mouse xenograft model. This compound was noted for its microtubule-depolymerizing activity, arresting cancer cells in the G2/M phase and inducing apoptosis without apparent toxicity in animal experiments (Zhang et al., 2013).

Selective Inhibitory Activity Against Leukemia : A range of compounds, including structures similar to the queried chemical, demonstrated selective inhibitory activity against various leukemia cell lines, displaying significant antileukemic activity at submicromolar concentrations (Subtelna et al., 2020).

Anticancer Properties in Various Cell Lines : (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one and similar compounds showed potential anticancer activity in different human cancer cell lines, including the modulation of reactive oxygen species production, apoptosis induction, and effects on cell metabolism (Szychowski et al., 2019).

Antimicrobial and Antibacterial Activity

Antibacterial Agents : Compounds related to the queried chemical showed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the 5-arylidene moiety significantly enhances the antibacterial properties of this class of compounds (Patel et al., 2010).

Antifungal and Herbicidal Activities : Certain derivatives of (2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one were synthesized and tested for antifungal activity against agricultural fungi, showing promising results. This highlights the potential of these compounds in agricultural applications (Liu et al., 2000).

Drug Development and Molecular Interaction Studies

Drug-Like Compounds and Molecular Docking Studies : The structure of compounds related to the queried chemical was used in molecular docking studies to analyze interactions with enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in drug development and understanding molecular interactions (Djafri et al., 2020).

Inhibitors of Protein Kinase DYRK1A : Derivatives of the queried chemical were synthesized and evaluated for their activity against protein kinases. Certain compounds showed promising activity as DYRK1A inhibitors, indicating potential for neurological or oncological therapy development (Bourahla et al., 2021).

properties

IUPAC Name |

(5Z)-5-[(4-ethylphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-2-12-3-5-13(6-4-12)11-16-17(22)20-18(23-16)19-14-7-9-15(21)10-8-14/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVLULGXOQSLJB-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z,5Z)-5-(4-ethylbenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Naphthalen-1-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2448296.png)

![4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2448297.png)

![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2448302.png)

![2-[1-(1,3-Dihydroisoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2448306.png)

![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)